molecular formula C16H18N2O5 B2814744 Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate CAS No. 1825652-40-1

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate

Cat. No. B2814744
CAS RN: 1825652-40-1
M. Wt: 318.329
InChI Key: QQVVRVRDTLISIW-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate, also known as PBNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Scientific Research Applications

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been investigated for its potential role in reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is not fully understood, but it is believed to be related to its antioxidant properties. This compound may act as a free radical scavenger, reducing oxidative stress and inflammation in the brain. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may also have a protective effect on neurons, preventing their degeneration and death.
Biochemical and Physiological Effects
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been shown to have a protective effect on neurons, preventing their degeneration and death. In vivo studies have demonstrated that Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under a range of conditions. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also some limitations to the use of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate in lab experiments. This compound may have limited solubility in some solvents, and its effects may be dependent on the concentration used.

Future Directions

There are several future directions for research on Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Studies are also needed to investigate the effects of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate on other physiological systems and to identify any potential side effects or toxicity. Additionally, new methods of synthesis for Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may be developed to improve its yield and purity.

Synthesis Methods

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and piperidine. The resulting product is then reacted with propargylamine in the presence of sodium hydride to yield Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

properties

IUPAC Name

propan-2-yl 3-(but-2-ynoylamino)-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-7-15(19)17-13(10-16(20)23-11(2)3)12-8-5-6-9-14(12)18(21)22/h5-6,8-9,11,13H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVVRVRDTLISIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC(=O)OC(C)C)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate

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